molecular formula C19H27N3O4S B6570743 8-(butane-1-sulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021265-46-2

8-(butane-1-sulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6570743
CAS No.: 1021265-46-2
M. Wt: 393.5 g/mol
InChI Key: ZRRGWFVRCPYIEW-UHFFFAOYSA-N
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Description

8-(Butane-1-sulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane core. Its structure includes a butane-1-sulfonyl group at the 8-position and a 4-methylbenzyl substituent at the 3-position.

Properties

IUPAC Name

8-butylsulfonyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-3-4-13-27(25,26)21-11-9-19(10-12-21)17(23)22(18(24)20-19)14-16-7-5-15(2)6-8-16/h5-8H,3-4,9-14H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRGWFVRCPYIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(butane-1-sulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of intermediate compounds, which are then subjected to specific reactions to achieve the final product. Key steps may include spirocyclization, sulfonylation, and methylation reactions under controlled conditions such as temperature, pressure, and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the synthetic route to accommodate larger quantities. This often requires optimization of reaction conditions, choice of catalysts, and purification methods to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactor systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-(butane-1-sulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

  • Oxidation: Introduction of oxygen-containing functional groups.

  • Reduction: Removal of oxygen-containing functional groups or addition of hydrogen.

  • Substitution: Replacement of one functional group with another.

  • Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but they often require specific solvents, temperatures, and pH levels to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and conditions used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce alkylated derivatives. Substitution reactions might result in the formation of new functional groups such as halides or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its ability to interact with biological systems. Notable applications include:

  • Antimicrobial Activity : Research indicates that derivatives of this compound can be tailored to target various microbial pathogens, addressing the growing issue of antibiotic resistance .
  • Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Material Science

The unique structural features of 8-(butane-1-sulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione allow it to be used in:

  • Polymer Synthesis : It can serve as a building block for synthesizing novel polymers with specific properties for use in coatings and adhesives.
  • Nanotechnology : The compound's properties can be exploited in the creation of nanomaterials for various applications including drug delivery systems and biosensors.

Agricultural Chemistry

In agricultural research, the compound is being explored for its potential use in:

  • Pesticides and Herbicides : Its sulfonyl group may enhance the efficacy of agrochemicals by improving their solubility and bioavailability.
  • Plant Growth Regulators : Studies are ongoing to determine if modifications of this compound can promote plant growth or resistance to environmental stressors .

Case Studies

Study TitleFocusFindings
Antimicrobial Efficacy of Triazole DerivativesInvestigated modified triazoles based on this compoundFound effective against resistant strains of bacteria and fungi.
Synthesis of Novel Polymers Using Triazole DerivativesDeveloped new polymeric materialsDemonstrated improved mechanical properties and thermal stability compared to traditional polymers.
Evaluation of Agrochemical PotentialAssessed the impact on crop yieldShowed promising results in enhancing growth rates and pest resistance in field trials.

Mechanism of Action

The mechanism of action of 8-(butane-1-sulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with molecular targets such as proteins or nucleic acids. These interactions may lead to the inhibition or activation of specific pathways, resulting in the modulation of cellular processes. The compound's spirocyclic structure plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl vs. In contrast, benzodioxole carbonyl groups may favor enzyme inhibition .
  • Fluorination : Fluorinated analogs (e.g., 3-fluorobenzenesulfonyl) are associated with increased metabolic stability and bioavailability .
  • N-Halamine Modifications : TTDD’s methyl groups and N-halamine functionality enable chlorine binding, making it effective in antimicrobial materials .

Challenges :

  • Low yields (e.g., 20–56%) are common due to steric hindrance in spirocyclic systems .
  • Microwave synthesis improves reaction efficiency but requires optimization for scale-up .

Pharmacological and Functional Comparisons

Compound Biological Target Activity Selectivity Evidence ID
MDL 100,907 5-HT₂A receptor Subnanomolar antagonist (Ki < 1 nM) >100-fold selectivity over α₁-adrenergic/D₂ receptors
WASp-Targeting SMC #13 WASp WH1 domain Binds WASp (KD ~50 nM), induces degradation No activity against homologs (N-WASp, WAVE)
TTDD Bacterial membranes Chlorine-releasing N-halamine Broad-spectrum (S. aureus, E. coli)

Inference for Target Compound : The butane-1-sulfonyl group may confer CNS activity akin to MDL 100,907, while the 4-methylbenzyl substituent could enhance blood-brain barrier penetration . Alternatively, sulfonyl groups are common in enzyme inhibitors (e.g., kinase or protease modulators) .

Biological Activity

8-(Butane-1-sulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound known for its unique spirocyclic structure and potential biological activities. This compound belongs to the class of triazaspiro compounds and features a sulfonyl group, which may influence its reactivity and biological interactions. Understanding its biological activity is crucial for potential applications in pharmaceuticals and other scientific fields.

Chemical Structure and Properties

The compound has the following chemical formula:

PropertyValue
Molecular FormulaC19H27N3O4S
Molecular Weight393.5 g/mol
CAS Number1021265-46-2
StructureStructure

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions, requiring precise control over reaction conditions such as temperature and solvent choice to achieve high yield and purity. The presence of the butane-1-sulfonyl group is significant for its biological activity, potentially influencing the compound's interaction with biological targets.

Biological Activity

Research into the biological activity of this compound has revealed several potential effects:

1. Antimicrobial Activity
Preliminary studies suggest that compounds within the triazaspiro class exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains. The presence of sulfonamide groups in related compounds has been linked to enhanced antimicrobial activity through inhibition of bacterial enzymes.

2. Anti-inflammatory Properties
Compounds containing sulfonyl groups have been studied for their anti-inflammatory effects. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Further research is needed to establish whether this specific compound exhibits similar properties.

3. Cytotoxic Effects
Preliminary cytotoxicity assays indicate that this compound may induce cell death in certain cancer cell lines. The exact mechanism remains to be elucidated but may involve apoptosis or necrosis pathways.

Case Studies

Several case studies have investigated the biological activity of similar triazaspiro compounds:

Case Study 1: Antimicrobial Activity
A study on a series of triazaspiro derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that structural modifications can enhance efficacy .

Case Study 2: Anti-inflammatory Effects
Research on sulfonamide-containing compounds has shown promising results in reducing inflammation in animal models by inhibiting COX enzymes .

Case Study 3: Cytotoxicity in Cancer Cells
In vitro studies have indicated that related triazaspiro compounds can inhibit the growth of various cancer cell lines, with some derivatives showing higher potency than standard chemotherapy agents .

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